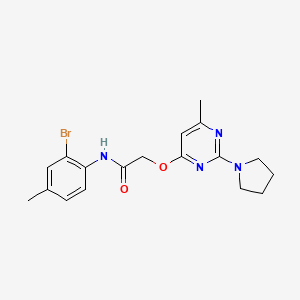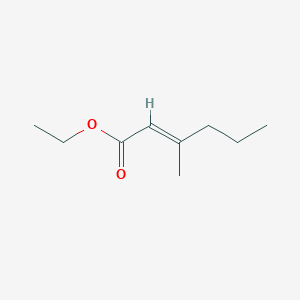![molecular formula C8H8N4O B2942751 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one CAS No. 929975-51-9](/img/structure/B2942751.png)
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one” is a compound with the molecular formula C6H6N4O . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class of compounds . This compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor .
Synthesis Analysis
The synthesis of this compound involves the condensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . The reaction can be carried out in supercritical carbon dioxide in the presence of acetic acid, organic solvents, or Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel complexes with metallic (II) salts, leading to multidimensional complexes . It has also been used in the synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.1380 . Further physical and chemical properties may be found in the IR and 1H NMR spectrum .Wissenschaftliche Forschungsanwendungen
Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of “1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one”:
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes, which are important in various chemical processes and potential applications in catalysis .
Antimalarial Activity
It is used in the development of dihydroorotate dehydrogenase inhibitors, which have shown promising results as antimalarial agents .
Vilsmeier Reaction
The compound is utilized in the Vilsmeier reaction of conjugated carbocycles and heterocycles, which is a key reaction in organic synthesis .
HIV TAR RNA Binding
Research has investigated the pharmacological activity caused by this compound’s binding to HIV TAR RNA, which could lead to new treatments for HIV .
Antimicrobial Agents in Agriculture
Novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated as antimicrobial agents in agriculture, showing potential for protecting crops against microbial diseases .
Antiproliferative Activities Against Cancer Cell Lines
The compound has been tested for its antiproliferative activities against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The most active compounds were further explored for their potential antitumor mechanisms .
Cytotoxic Activities Against Cancer Cells
Some derivatives have shown superior cytotoxic activities against cancer cells like MCF-7 and HCT-116, indicating potential use in cancer therapy .
Anticonvulsant Activity
Structure-activity relationship (SAR) studies have identified compounds with significant anticonvulsant activity and a high protection index, suggesting use in treating convulsive disorders .
Each application represents a unique field where this compound plays a crucial role. The research into these applications is ongoing and holds promise for future scientific advancements.
Sigma-Aldrich Springer Link MDPI RSC Publishing Springer Link
Zukünftige Richtungen
The compound has shown potential as a SARS-CoV-2 Main protease inhibitor, suggesting it could be further studied for potential use in the treatment of COVID-19 . Additionally, its use in the synthesis of novel complexes with metallic (II) salts suggests potential applications in the field of materials science .
Eigenschaften
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-11-10-4-12(5)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZAMWKHLTPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NN=CN12)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)


![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)
![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)